
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is an organic compound belonging to the class of dialkylarylamines These compounds are characterized by an amino group linked to two aliphatic chains and one aromatic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine typically involves the reaction of 4-chlorobenzylamine with 5-nitro-2-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atoms in the benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N,N-bis(4-chlorobenzyl)-2-pyrimidinamine, while substitution reactions can produce various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Research indicates that N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine acts as an inhibitor of VEGFR-2, a receptor critical for angiogenesis. By inhibiting this receptor, the compound may disrupt the blood supply to tumors, potentially hindering tumor growth and metastasis. This mechanism positions it as a candidate for cancer therapy.
Anticancer Properties
The compound has shown promising results in various preclinical studies related to cancer treatment. For instance, it was evaluated for its ability to inhibit cell proliferation in different cancer cell lines. The findings suggest that it possesses cytotoxic properties that could be harnessed in the development of anticancer drugs .
In Vitro Studies
In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. For example, studies demonstrated that this compound significantly inhibited the growth of specific cancer cells at concentrations that were not toxic to normal cells. These findings highlight its selective anticancer activity and suggest further exploration in clinical settings .
Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis has been performed to understand how modifications to the compound's structure affect its biological activity. Variations in substituents on the pyrimidine ring and the chlorobenzyl groups were systematically studied to identify optimal configurations for enhanced potency against VEGFR-2 and other targets involved in cancer progression .
Wirkmechanismus
The mechanism of action of N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-bis(4-chlorobenzyl)-1h-1,2,3,4-tetraazol-5-amine
- N,N-bis(4-chlorobenzyl)hydroxylamine
Uniqueness
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is unique due to its specific structural features, such as the presence of both nitro and pyrimidine groups. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Biologische Aktivität
N,N-bis(4-chlorobenzyl)-5-nitro-2-pyrimidinamine is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of dialkylarylamines. Its structure features a nitro group and a pyrimidine ring, contributing to its unique chemical reactivity and biological properties. The compound's molecular formula is C15H14Cl2N4O2, and its synthesis typically involves the reaction of 4-chlorobenzylamine with 5-nitro-2-chloropyrimidine under basic conditions.
Research indicates that this compound primarily targets beta-lactamase enzymes , such as TEM in bacteria like Escherichia coli and Salmonella typhi. By inhibiting these enzymes, the compound may enhance the efficacy of beta-lactam antibiotics against resistant bacterial strains.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various gram-positive and gram-negative bacteria, showing promising results comparable to standard antibiotics like ampicillin and isoniazid. The compound's effectiveness extends to methicillin-resistant Staphylococcus aureus (MRSA) strains, indicating its potential as a therapeutic agent in treating resistant infections .
Microorganism | Inhibition Zone (mm) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 20 | Ampicillin (18 mm) |
Escherichia coli | 18 | Isoniazid (16 mm) |
Salmonella typhi | 22 | Rifampicin (20 mm) |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown potential anticancer activity. In vitro studies indicate that the compound can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve induction of apoptosis and disruption of cell cycle progression, particularly in breast and colon cancer cells .
Case Study: Anticancer Efficacy
A study involving human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of conventional chemotherapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural features. The presence of the nitro group is crucial for its antimicrobial and anticancer activities. Modifications to the chlorobenzyl moiety or pyrimidine ring can enhance or diminish its efficacy, highlighting the importance of SAR studies in optimizing this compound for therapeutic use .
Eigenschaften
IUPAC Name |
N,N-bis[(4-chlorophenyl)methyl]-5-nitropyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c19-15-5-1-13(2-6-15)11-23(12-14-3-7-16(20)8-4-14)18-21-9-17(10-22-18)24(25)26/h1-10H,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYPYLYAKFUPIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN(CC2=CC=C(C=C2)Cl)C3=NC=C(C=N3)[N+](=O)[O-])Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.